molecular formula C13H11N3O3S B2574521 6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile CAS No. 119672-31-0

6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile

Cat. No.: B2574521
CAS No.: 119672-31-0
M. Wt: 289.31
InChI Key: POFXOAUYEITUSF-UHFFFAOYSA-N
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Description

6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group, a benzenesulfonyl group, a methoxy group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-methoxypyridine-3-carbonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, secondary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folic acid synthesis, thus exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-(benzenesulfonyl)-2-hydroxypyridine-3-carbonitrile
  • 6-amino-5-(benzenesulfonyl)-2-methylpyridine-3-carbonitrile

Uniqueness

6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may enhance its potential in specific applications .

Properties

IUPAC Name

6-amino-5-(benzenesulfonyl)-2-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-19-13-9(8-14)7-11(12(15)16-13)20(17,18)10-5-3-2-4-6-10/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFXOAUYEITUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)S(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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